molecular formula C16H21N3O B5365845 N-[2-(dimethylamino)-4-quinolinyl]pentanamide

N-[2-(dimethylamino)-4-quinolinyl]pentanamide

Cat. No. B5365845
M. Wt: 271.36 g/mol
InChI Key: WMOYXQAXSRDESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)-4-quinolinyl]pentanamide, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and chronic pain.

Mechanism of Action

N-[2-(dimethylamino)-4-quinolinyl]pentanamide is a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system. It binds to the receptor and blocks the action of glutamate, which is an excitatory neurotransmitter. This results in the inhibition of neuronal excitation and the reduction of seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce seizures in animal models of epilepsy, and it has also been shown to have neuroprotective effects in stroke models. This compound has been found to be effective in reducing chronic pain in animal models, and it has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)-4-quinolinyl]pentanamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a useful tool for studying the role of glutamate in the central nervous system. Another advantage is that it has been extensively studied in animal models of neurological disorders, which makes it a useful tool for studying the potential therapeutic applications of this compound. One limitation is that it has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-[2-(dimethylamino)-4-quinolinyl]pentanamide. One future direction is to study its potential therapeutic applications in humans. Another future direction is to study its potential applications in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and to develop more potent and selective antagonists of the ionotropic glutamate receptor.

Synthesis Methods

N-[2-(dimethylamino)-4-quinolinyl]pentanamide can be synthesized using a variety of methods, including the traditional condensation reaction of 2-amino-4,5-dimethoxybenzoic acid with dimethylformamide dimethyl acetal, followed by the coupling with 2-chloro-4-(dimethylamino)quinoline. Another method involves the condensation of 2,3-dimethoxybenzaldehyde with 2-chloro-4-(dimethylamino)quinoline, followed by the reduction with sodium borohydride.

Scientific Research Applications

N-[2-(dimethylamino)-4-quinolinyl]pentanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and chronic pain. It has been shown to be a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system. This compound has been found to be effective in reducing seizures in animal models of epilepsy and has also been shown to have neuroprotective effects in stroke models.

properties

IUPAC Name

N-[2-(dimethylamino)quinolin-4-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-4-5-10-16(20)18-14-11-15(19(2)3)17-13-9-7-6-8-12(13)14/h6-9,11H,4-5,10H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOYXQAXSRDESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=NC2=CC=CC=C21)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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